2-Chloro-1-(furan-2-yl)propan-1-one
Overview
Description
2-Chloro-1-(2-furyl)-1-propanone is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated derivative of furylpropanone, characterized by the presence of a chloro group attached to the propanone moiety and a furan ring
Mechanism of Action
Target of Action
It’s known that the compound can be used in the synthesis of chiral heterocyclic alcohols , which are important precursors for the production of pharmaceutical medicines and natural products .
Mode of Action
The compound undergoes an asymmetric bioreduction process to produce (S)-1-(furan-2-yl)propan-1-ol . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The bioreduction process results in a high conversion rate (>99%), enantiomeric excess (>99%), and yield (96%) under optimized conditions .
Biochemical Pathways
The product of its bioreduction, (s)-1-(furan-2-yl)propan-1-ol, can be used in the synthesis of pyranone . Pyranone can further be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Result of Action
The result of the action of 2-Chloro-1-(Furan-2-yl)propan-1-one is the production of (S)-1-(furan-2-yl)propan-1-ol . This product can be used in the synthesis of various pharmaceutical medicines and natural products .
Action Environment
The action of this compound is influenced by the presence of the Lactobacillus paracasei BD101 biocatalyst . This biocatalyst is obtained from boza, a grain-based fermented beverage . The bioreduction process is optimized to achieve high conversion rates, enantiomeric excess, and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-furyl)-1-propanone typically involves the chlorination of 1-(2-furyl)-1-propanone. One common method is the reaction of 1-(2-furyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H8O2+SOCl2→C7H7ClO2+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(2-furyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-furyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of 2-furylpropanone derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of 2-furylpropanol.
Scientific Research Applications
2-Chloro-1-(2-furyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-thienyl)-1-propanone: Similar structure but with a thiophene ring instead of a furan ring.
2-Bromo-1-(2-furyl)-1-propanone: Similar structure but with a bromo group instead of a chloro group.
1-(2-Furyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Chloro-1-(2-furyl)-1-propanone is unique due to the presence of both a chloro group and a furan ring, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
Properties
IUPAC Name |
2-chloro-1-(furan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECAUKYYYLEWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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